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Compound of Interest

Compound Name: 6-Chloro-7-iodo-7-deazapurine

Cat. No.: B055492 Get Quote

An In-Depth Technical Guide to 6-Chloro-7-iodo-7-deazapurine (CAS No. 123148-78-7)

This technical guide provides a comprehensive overview of 6-Chloro-7-iodo-7-deazapurine, a

key heterocyclic building block in medicinal chemistry and drug development. The information

is tailored for researchers, scientists, and professionals involved in the synthesis and

evaluation of novel therapeutic agents.

Chemical and Physical Properties
6-Chloro-7-iodo-7-deazapurine, also known as 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine,

is a halogenated derivative of 7-deazapurine. The presence of both a chloro and an iodo group

at strategic positions on the pyrrolo[2,3-d]pyrimidine core imparts unique reactivity, making it a

valuable intermediate for the synthesis of a wide range of nucleoside analogs.

Table 1: Physicochemical Properties of 6-Chloro-7-iodo-7-deazapurine
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Property Value References

CAS Number 123148-78-7

Molecular Formula C₆H₃ClIN₃

Molecular Weight 279.47 g/mol

Appearance
White to orange to green

powder/crystal

Melting Point 179-183 °C (decomposes)

Solubility Insoluble in water. [1]

SMILES Clc1ncnc2[nH]cc(I)c12

InChI

1S/C6H3ClIN3/c7-5-4-3(8)1-9-

6(4)11-2-10-5/h1-2H,

(H,9,10,11)

Synthesis and Spectroscopic Data
The synthesis of 6-Chloro-7-iodo-7-deazapurine is typically achieved through the direct

iodination of 6-chloro-7-deazapurine.

Experimental Protocol: Synthesis of 6-Chloro-7-iodo-7-
deazapurine
This protocol is adapted from a published procedure.[2]

Materials:

6-chloro-7-deazapurine

N-iodosuccinimide (NIS)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate (EtOAc)
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Hexanes

Silica gel for column chromatography

Procedure:

To a solution of 6-chloro-7-deazapurine (1.0 g, 6.51 mmol) in 20 mL of anhydrous DMF, add

N-iodosuccinimide (1.60 g, 7.16 mmol).[2]

Stir the reaction mixture for 2 hours at room temperature.[2]

Remove the solvent under vacuum.[2]

Purify the residue by silica gel column chromatography using a gradient of hexanes:EtOAc

(from 1:1 to 3:1 v/v) to yield the product.[2]

Table 2: Spectroscopic Data for 6-Chloro-7-iodo-7-deazapurine

Spectrum Data Reference

¹H NMR (400 MHz, CD₃OD) δ 8.55 (s, 1H), 7.72 (s, 1H) [2]

¹³C NMR (100 MHz, CD₃OD)
δ 151.7, 151.6, 150.2, 133.5,

116.3, 50.1
[2]

Mass Spectrometry (ESI⁺) m/z 280 (M+H)⁺ [2]

Applications in Organic Synthesis
6-Chloro-7-iodo-7-deazapurine is a versatile intermediate primarily used in the synthesis of

modified nucleoside analogs. The chlorine and iodine atoms serve as handles for various

cross-coupling reactions.

Vorbrüggen Glycosylation
The Vorbrüggen glycosylation is a key reaction for the formation of the N-glycosidic bond

between a nucleobase and a sugar moiety. 6-Chloro-7-iodo-7-deazapurine is frequently used

as the nucleobase in these reactions to synthesize novel nucleosides.[2][3]
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Caption: Workflow for Vorbrüggen Glycosylation.

Experimental Protocol: Vorbrüggen Glycosylation
The following is a representative protocol for the glycosylation of 6-Chloro-7-iodo-7-
deazapurine with a protected ribose.[2]

Materials:

6-Chloro-7-iodo-7-deazapurine

1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribose

N,O-Bis(trimethylsilyl)acetamide (BSA)

Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

Anhydrous acetonitrile (CH₃CN)

Procedure:

To a solution of 6-Chloro-7-iodo-7-deazapurine (0.55 g, 1.96 mmol) in 10 mL of anhydrous

CH₃CN, add N,O-bis(trimethylsilyl)acetamide (0.50 g, 2.45 mmol) at room temperature under

a nitrogen atmosphere.[2]
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Stir the mixture for 30 minutes.[2]

Cool the reaction mixture to 0 °C and add a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-D-

ribose (0.90 g, 1.79 mmol) in 10 mL of anhydrous CH₃CN, followed by the addition of

TMSOTf (0.56 g, 2.45 mmol).[2]

Warm the reaction mixture to 80 °C and stir for 12 hours.[2]

After completion, quench the reaction and purify the product using standard chromatographic

techniques.

Sonogashira Coupling
The iodine atom at the 7-position is amenable to palladium-catalyzed cross-coupling reactions,

such as the Sonogashira coupling, to introduce alkyne functionalities. This allows for the

synthesis of 7-alkynyl-7-deazapurine nucleosides, which have shown significant biological

activities.[4]
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Caption: Workflow for Sonogashira Coupling.

Experimental Protocol: Sonogashira Coupling
A general procedure for the Sonogashira coupling of a 6-chloro-7-iodo-7-deazapurine
derivative is described below.[4]
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Materials:

Protected 6-chloro-7-iodo-7-deazapurine nucleoside

Terminal alkyne (e.g., (trimethylsilyl)acetylene)

Palladium catalyst (e.g., Pd(PPh₃)₄)

Copper(I) iodide (CuI)

A suitable base (e.g., triethylamine)

Anhydrous solvent (e.g., THF or DMF)

Procedure:

To a solution of the protected 6-chloro-7-iodo-7-deazapurine nucleoside in an anhydrous

solvent, add the terminal alkyne, palladium catalyst, CuI, and the base under an inert

atmosphere.

Stir the reaction mixture at room temperature or with gentle heating until the starting material

is consumed (monitored by TLC or LC-MS).

Upon completion, work up the reaction mixture by filtering the catalyst and removing the

solvent.

Purify the crude product by column chromatography.

Biological Relevance and Applications in Drug
Discovery
6-Chloro-7-iodo-7-deazapurine itself is not known to have significant biological activity but

serves as a crucial precursor for the synthesis of pharmacologically active nucleoside analogs.

These derivatives have been investigated for a variety of therapeutic applications, including

antiviral and anticancer treatments.[5]

Antiviral Agents
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Derivatives of 6-Chloro-7-iodo-7-deazapurine have been synthesized and evaluated as

inhibitors of viral polymerases. For instance, 7-deaza-2'-C-methyladenosine (7DMA),

synthesized from this intermediate, targets the RNA-dependent RNA polymerase (RdRp) of

several RNA viruses, thereby inhibiting viral replication.[6]
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RNA Polymerase (RdRp)
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Caption: Inhibition of Viral RdRp by a 7-Deazapurine Analog.

Modulators of G Protein-Coupled Receptors (GPCRs)
The 7-deazapurine scaffold has been explored for its potential to interact with GPCRs. By

modifying the 6- and 7-positions of the 7-deazapurine core, researchers have developed

ligands with affinity for various GPCRs, suggesting applications in a range of therapeutic areas.

[4]

Safety and Handling
6-Chloro-7-iodo-7-deazapurine is irritating to the eyes, respiratory system, and skin.[1] It is

harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat, should be worn when handling this compound.[7] Work should be

conducted in a well-ventilated fume hood.

Table 3: Hazard and Precautionary Statements
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Type Code Statement Reference

Hazard H302 Harmful if swallowed. [7]

H315 Causes skin irritation. [7]

H319
Causes serious eye

irritation.
[7]

H335
May cause respiratory

irritation.
[7]

Precautionary P261

Avoid breathing

dust/fume/gas/mist/va

pors/spray.

[7]

P264
Wash skin thoroughly

after handling.
[7]

P301 + P312

IF SWALLOWED: Call

a POISON

CENTER/doctor if you

feel unwell.

[7]

P302 + P352
IF ON SKIN: Wash

with plenty of water.
[7]

P305 + P351 + P338

IF IN EYES: Rinse

cautiously with water

for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing.

[7]

Conclusion
6-Chloro-7-iodo-7-deazapurine is a highly valuable and versatile building block in medicinal

chemistry. Its unique chemical structure allows for a wide range of modifications, leading to the

synthesis of diverse libraries of nucleoside analogs. The continued exploration of this scaffold
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is likely to yield novel therapeutic agents with improved efficacy and selectivity for various

biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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